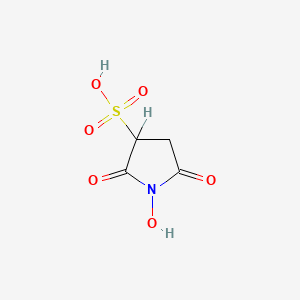

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

Description

Propriétés

IUPAC Name |

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJXGCIPWAVXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002684 | |

| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82436-78-0 | |

| Record name | N-Hydroxysulfosuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Sulfonation proceeds via a two-step mechanism:

-

Electrophilic Attack : SO₃ reacts with NHS in anhydrous dichloromethane at 0–5°C, forming a sulfonic acid intermediate.

-

Acid Workup : The intermediate is treated with hydrochloric acid to precipitate the product, achieving yields of 68–72%.

Key Parameters :

-

Temperature Control : Excess heat (>10°C) promotes side reactions, reducing purity to ≤85%.

-

Solvent Choice : Dichloromethane minimizes side-product formation compared to THF or DMF.

Alternative Sulfonating Agents

Alkali Metal Sulfite-Mediated Synthesis

Adapting methods from pyridine-3-sulfonic acid synthesis, NHS undergoes sulfonation with sodium sulfite (Na₂SO₃) in aqueous medium:

Procedure :

-

NHS (1 mol) and Na₂SO₃ (1.2 mol) are refluxed at 80°C for 12 hours.

-

The mixture is acidified to pH 2–3, yielding crude product (purity: 78–82%).

Advantages :

Limitations :

Catalytic Hydrogenation of Intermediate Oxides

A patent-derived approach for pyridine derivatives was modified for pyrrolidine systems:

Reaction Steps

-

Oxidation : NHS is oxidized to N-oxide using H₂O₂ in acetic acid.

-

Sulfonation : The N-oxide reacts with Na₂SO₃ at 50°C.

-

Hydrogenation : Raney nickel (10 wt%) catalyzes H₂ reduction at 100°C/5 bar, restoring the pyrrolidine ring.

Yield : 75–80% after recrystallization.

Purification and Characterization

Recrystallization Protocols

Analytical Data

| Parameter | Value | Method | Source |

|---|---|---|---|

| Melting Point | 210–212°C (decomp.) | DSC | |

| Purity | 95% (HPLC) | Reverse-phase HPLC | |

| Sulfite Content | ≤0.1% | Ion chromatography |

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance heat dissipation and reaction control:

Analyse Des Réactions Chimiques

Types de réactions

N-Hydroxysulfosuccinimide (sel de sodium) subit principalement des réactions de substitution, en particulier avec les groupes carboxyles pour former des esters actifs. Ces esters sont très réactifs vis-à-vis des amines primaires, facilitant la formation de liaisons amides stables .

Réactifs et conditions courants

Les réactifs les plus courants utilisés dans les réactions impliquant le N-Hydroxysulfosuccinimide (sel de sodium) sont les carbodiimides tels que le 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC). Les réactions sont généralement réalisées dans des solutions aqueuses ou méthanoliques à température ambiante ou à des températures légèrement élevées .

Produits principaux

Les produits principaux formés à partir de réactions impliquant le N-Hydroxysulfosuccinimide (sel de sodium) sont des esters réactifs avec les amines, qui sont utilisés dans diverses applications de bioconjugaison. Ces esters peuvent ensuite réagir avec des amines primaires pour former des liaisons amides stables, couramment utilisées dans le réticulage et le marquage des protéines .

Applications De Recherche Scientifique

N-Hydroxysulfosuccinimide (sel de sodium) a une large gamme d’applications en recherche scientifique :

Mécanisme D'action

N-Hydroxysulfosuccinimide (sel de sodium) exerce ses effets en activant les groupes carboxyles pour former des esters réactifs avec les amines. Ces esters peuvent ensuite réagir avec des amines primaires pour former des liaisons amides stables. Le processus d’activation implique la formation d’un intermédiaire réactif qui facilite l’attaque nucléophile par le groupe amine, conduisant à la formation de la liaison amide .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Derivatives

2.1.1 1-Acetyloxy-2,5-dioxopyrrolidine-3-sulfonic Acid (Sulfo-NHS Acetate)

- Structure : The hydroxyl group at position 1 is replaced by an acetyloxy group.

- Molecular Formula: C₆H₇NO₇S (identical to the parent compound but with acetyl substitution) .

- Function : Acts as an acylating agent, enabling the introduction of acetyl groups during conjugation. It is used to stabilize active esters in peptide synthesis or antibody-drug conjugate (ADC) development.

2.1.2 Bissulfosuccinimidyl Suberate (BS³)

- Structure : Contains two Sulfo-NHS moieties linked by a suberate (octanedioate) spacer.

- Molecular Formula : C₂₀H₂₄N₂O₁₄S₂ .

- Function : A homobifunctional crosslinker for conjugating primary amines in proteins.

- Key Difference: The extended spacer (11.6 Å) enables intermolecular crosslinking, unlike Sulfo-NHS, which is monofunctional and used for activation rather than crosslinking .

2.1.3 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

- Structure : Lacks the sulfonic acid group and hydroxyl substitution.

- Molecular Formula: C₇H₉NO₄ .

- Function: A non-sulfonated NHS ester used for carboxyl activation.

- Key Difference : Lower water solubility limits its utility in aqueous environments. It requires organic solvents, complicating biocompatible applications .

Functional and Reactivity Comparisons

Application-Specific Comparisons

- Bioconjugation Efficiency: Sulfo-NHS outperforms non-sulfonated NHS in aqueous buffers due to its solubility, reducing aggregation and improving coupling yields .

- Thermal Stability : Sulfo-NHS sodium salt decomposes at 250°C, while acetylated derivatives (e.g., Sulfo-NHS acetate) may degrade at lower temperatures due to labile acetyl groups .

- Toxicity: Sulfo-NHS and its analogs (e.g., BS³) exhibit similar hazards (skin/eye irritation), but the absence of sulfonic acid in compounds like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid reduces irritancy .

Market and Commercial Variants

- Sulfo-NHS Sodium Salt: Widely available from suppliers like Thermo Scientific for diagnostics and ADC development .

- Specialized Derivatives: 1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid (CAS: 663599-11-9) is a bifunctional ADC linker with a cleavable disulfide bond, enabling targeted drug delivery .

Activité Biologique

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, commonly referred to as sulfo-NHS, is a water-soluble sulfonated analog of N-hydroxysuccinimide (NHS). It plays a critical role in bioconjugation techniques, particularly in the activation of carboxyl groups to form amine-reactive esters. This compound is notable for its ability to modify proteins and colloidal particles, influencing various biological processes.

- Molecular Formula : C₄H₅NO₆S

- Molecular Weight : 217.13 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound involves its function as a cross-linking reagent. It forms reactive intermediates that facilitate the coupling of carboxyl groups with amines, leading to the formation of stable amide bonds. This reaction is crucial in various biochemical applications, including protein labeling and immobilization.

Biological Activity Overview

This compound exhibits several biological activities:

- Protein Modification : The compound modifies the surface of proteins and colloidal particles, impacting cellular functions such as signaling pathways and metabolic processes.

- Cellular Effects : It influences cell function by altering proteins and enzymes, which can affect gene expression and cellular metabolism.

- Stability and Toxicity : The compound is known for its stability and low toxicity when used at appropriate dosages. However, higher concentrations may lead to adverse effects .

Cellular Effects

The compound has been shown to effectively modify proteins without adverse effects at lower doses. In contrast, higher doses can disrupt cellular functions and metabolic activities.

Dosage Effects in Animal Models

Studies indicate that the effects of this compound vary significantly with dosage in animal models. Lower doses facilitate effective protein modification, while higher doses may cause toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein and peptide synthesis. It interacts with enzymes that facilitate amide bond formation, thereby influencing metabolic flux.

Application in Cancer Research

In a study involving pancreatic cancer treatment, this compound was utilized to create conjugates with chemotherapeutic agents like paclitaxel. These conjugates demonstrated enhanced efficacy in targeting cancer cells while minimizing systemic toxicity .

Use in Electrochemical Biosensors

The compound has also been employed in developing electrochemical biosensors for detecting protease activity. Its ability to modify surfaces allows for improved sensitivity and specificity in biosensing applications .

Comparative Analysis with Other Compounds

| Property/Compound | This compound | N-Hydroxysuccinimide (NHS) |

|---|---|---|

| Solubility | Water-soluble | Water-soluble |

| Reactivity | High reactivity towards amines | Moderate reactivity |

| Toxicity | Low toxicity at proper dosages | Low toxicity |

| Primary Use | Bioconjugation | Bioconjugation |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid with high purity?

- Methodological Answer : Synthesis typically involves sulfonation and hydroxylation of pyrrolidine derivatives under controlled acidic conditions. To ensure purity, employ column chromatography with polar stationary phases (e.g., silica gel) and monitor reaction progress via TLC or HPLC. Pre-purification steps, such as recrystallization using ethanol/water mixtures, are critical to remove unreacted intermediates . For reproducibility, maintain strict control of reaction temperature (20–25°C) and stoichiometric ratios of sulfonating agents (e.g., SO3 complexes) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy (200–400 nm range) and <sup>1</sup>H/<sup>13</sup>C NMR. For example, monitor proton shifts in the hydroxyl (-OH) and sulfonic acid (-SO3H) groups at pH 2–12. Stability can be quantified via degradation kinetics (first-order rate constants) and corroborated with DFT calculations to identify protonation states .

Q. What experimental approaches are effective for determining solubility in polar and nonpolar solvents?

- Methodological Answer : Use the shake-flask method with HPLC quantification. Prepare saturated solutions in solvents like water, DMSO, ethanol, and hexane, equilibrated at 25°C for 24 hours. Centrifuge to remove undissolved particles, and analyze supernatant concentrations. For low-solubility solvents, employ mass spectrometry (ESI-MS) with internal standards .

Advanced Research Questions

Q. How can quantum chemical calculations optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Utilize density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for sulfonation and hydroxylation steps. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine reaction conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in oxidation reactions?

- Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., catalyst loading, solvent polarity). Use factorial design (2<sup>k</sup> experiments) to isolate confounding factors. For example, a 3-factor design (temperature, pH, substrate concentration) with ANOVA can pinpoint interactions affecting catalytic activity .

Q. How do impurities in this compound impact its reactivity, and what analytical methods detect them?

- Methodological Answer : Impurities like residual sulfonic anhydrides or hydroxylated byproducts can alter redox behavior. Employ LC-MS/MS with a C18 column and 0.1% formic acid mobile phase for separation. Quantify impurities via external calibration curves and validate methods per ICH guidelines (e.g., LOD < 0.1%) .

Q. What reactor designs enhance scalability for continuous-flow synthesis of this compound?

- Methodological Answer : Microfluidic reactors with PTFE tubing (ID: 0.5–1 mm) enable precise mixing and heat transfer. Optimize residence time (5–10 min) via CFD simulations (e.g., COMSOL Multiphysics) to prevent clogging from precipitates. Integrate in-line IR spectroscopy for real-time monitoring .

Data Analysis and Optimization

Q. How can machine learning improve predictive models for this compound’s spectroscopic properties?

- Methodological Answer : Train neural networks (e.g., PyTorch) on datasets of NMR/IR spectra paired with molecular descriptors (e.g., partial charges, dipole moments). Use 80:20 training-validation splits and optimize hyperparameters (learning rate, batch size) via grid search. Validate models against experimental spectra of structurally analogous sulfonic acids .

Q. What statistical methods are optimal for optimizing reaction yields in multi-step syntheses?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design. For a 3-step synthesis, vary factors like reaction time (Step 1), temperature (Step 2), and catalyst concentration (Step 3). Analyze interactions via contour plots and desirability functions to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.